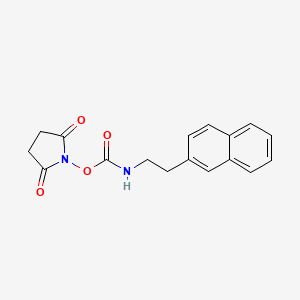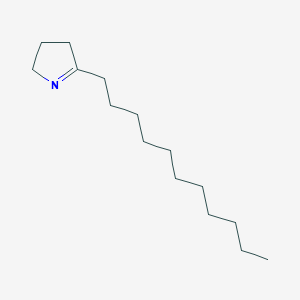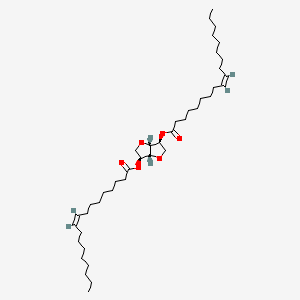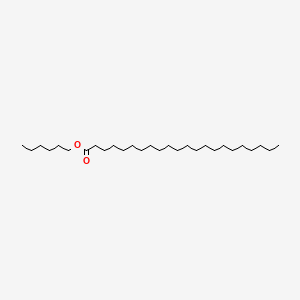
methyl carbonate;tetrabutylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl carbonate; tetrabutylazanium is a compound that combines the properties of methyl carbonate and tetrabutylazanium. Methyl carbonate is an organic compound with the formula C3H6O3, commonly used as a reagent in organic synthesis. Tetrabutylazanium, also known as tetrabutylammonium, is a quaternary ammonium cation with the formula C16H36N+. This compound is often used as a phase-transfer catalyst in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl carbonate; tetrabutylazanium can be achieved through the reaction of methyl carbonate with tetrabutylammonium hydroxide. The reaction typically occurs under mild conditions, with the methyl carbonate acting as a methylating agent. The process involves the following steps:
Preparation of Tetrabutylammonium Hydroxide: Tetrabutylammonium bromide is reacted with silver oxide in water to produce tetrabutylammonium hydroxide.
Reaction with Methyl Carbonate: Tetrabutylammonium hydroxide is then reacted with methyl carbonate to form methyl carbonate; tetrabutylazanium.
Industrial Production Methods
Industrial production of methyl carbonate; tetrabutylazanium involves similar steps but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
Methyl carbonate; tetrabutylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonates and other oxidation products.
Reduction: It can be reduced to form methanol and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Carbonates and formates.
Reduction: Methanol and methyl ethers.
Substitution: Various substituted methyl derivatives.
科学的研究の応用
Methyl carbonate; tetrabutylazanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in methylation reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving methyl groups.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a phase-transfer catalyst in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl carbonate; tetrabutylazanium involves the transfer of the methyl group from the methyl carbonate to various substrates. This process is facilitated by the tetrabutylazanium cation, which acts as a phase-transfer catalyst, enhancing the solubility of the reactants in the reaction medium. The molecular targets and pathways involved include nucleophilic attack on the methyl group, leading to the formation of methylated products.
類似化合物との比較
Similar Compounds
Dimethyl Carbonate: Similar in structure but with two methyl groups instead of one.
Tetrabutylammonium Bromide: Similar cation but with a bromide anion instead of methyl carbonate.
Tetramethylammonium Hydroxide: Similar cation but with hydroxide as the anion.
Uniqueness
Methyl carbonate; tetrabutylazanium is unique due to its combination of methyl carbonate and tetrabutylazanium, providing both methylating and phase-transfer catalytic properties. This dual functionality makes it particularly useful in organic synthesis and industrial applications.
特性
CAS番号 |
156294-05-2 |
|---|---|
分子式 |
C18H39NO3 |
分子量 |
317.5 g/mol |
IUPAC名 |
methyl carbonate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C2H4O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
WJKZTELBRDUZPO-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.COC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















